molecular formula C12H11N5O2 B6051499 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime

2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime

Cat. No. B6051499
M. Wt: 257.25 g/mol
InChI Key: ISMAEHNPPOOFBE-CKOAPEAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime, also known as PPD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PPD is a heterocyclic compound that contains two nitrogen atoms and two oxygen atoms. The compound has a molecular weight of 267.29 g/mol and a melting point of 245-247°C.

Mechanism of Action

The mechanism of action of 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of key enzymes involved in various cellular processes. For example, 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has been shown to inhibit xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). By inhibiting xanthine oxidase, 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime may help to reduce oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has also been shown to possess anti-inflammatory and anti-oxidant properties, which may help to reduce the risk of chronic diseases such as cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has several advantages for use in scientific research. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime is also stable under a wide range of experimental conditions, making it suitable for use in a variety of assays. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime. One area of interest is the development of 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime in humans, as well as its potential interactions with other drugs.

Synthesis Methods

2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime can be synthesized through a multistep process that involves the reaction of 2-phenyl-1,2,3-benzotriazole-4,7-dione with hydroxylamine hydrochloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol.

Scientific Research Applications

2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has been extensively studied for its potential applications in scientific research. The compound has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. 2-phenyl-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has also been shown to exhibit potent inhibitory effects on a variety of enzymes, including xanthine oxidase, tyrosinase, and acetylcholinesterase.

properties

IUPAC Name

(NZ)-N-[(7E)-7-hydroxyimino-2-phenyl-5,6-dihydrobenzotriazol-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c18-15-9-6-7-10(16-19)12-11(9)13-17(14-12)8-4-2-1-3-5-8/h1-5,18-19H,6-7H2/b15-9-,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMAEHNPPOOFBE-CKOAPEAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=NN(N=C2C1=NO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C/C(=N/O)/C2=NN(N=C2/C1=N/O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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